Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-
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Overview
Description
1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system with chloro and methyl substituents, making it a valuable molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone can be synthesized through a multi-step process involving the following key steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Acetylation: The final step involves the acetylation of the quinoline derivative using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of 1-(6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone typically involves large-scale batch or continuous processes, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques like recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in the investigation of enzyme inhibition and receptor binding studies.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The planar structure of the quinoline ring allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone can be compared with other quinoline derivatives:
1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone: Similar structure but with a phenyl group instead of a chlorophenyl group, leading to different biological activities.
1-(6-Chloro-2-methyl-4-(2-methylphenyl)quinolin-3-yl)ethanone: The presence of a methyl group on the phenyl ring alters its chemical reactivity and biological properties.
1-(6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)methanol: The alcohol derivative exhibits different solubility and reactivity compared to the ethanone compound.
The uniqueness of 1-(6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
729569-97-5 |
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Molecular Formula |
C18H13Cl2NO |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
1-[6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]ethanone |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-17(11(2)22)18(13-5-3-4-6-15(13)20)14-9-12(19)7-8-16(14)21-10/h3-9H,1-2H3 |
InChI Key |
ZZEOLDYINYSEFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3Cl)C(=O)C |
Origin of Product |
United States |
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